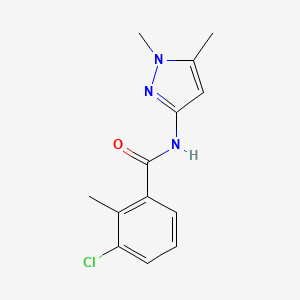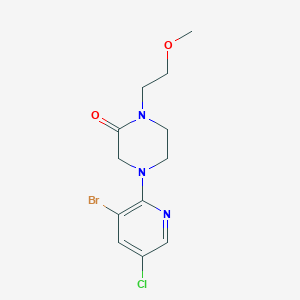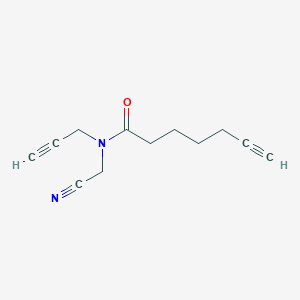![molecular formula C12H11ClN2O3 B6625474 Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate, also known as ML277, is a selective and potent activator of the KATP (ATP-sensitive potassium) channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, epilepsy, and cardiac arrhythmias.
Mécanisme D'action
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate acts as an activator of the KATP channel, which is a protein complex that regulates the flow of potassium ions across cell membranes. Activation of this channel leads to the hyperpolarization of the cell membrane, which ultimately results in the inhibition of cellular activity. Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate specifically activates the KATP channel in pancreatic beta cells, leading to an increase in insulin secretion.
Biochemical and Physiological Effects
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have significant effects on glucose metabolism, with studies demonstrating an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have anti-convulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its selectivity for the KATP channel, which minimizes off-target effects. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to be highly potent, with studies demonstrating its effectiveness at low concentrations. However, one limitation of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its relatively short half-life, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate. One area of interest is in the development of more potent and selective KATP channel activators. Additionally, there is ongoing research into the potential use of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate in the treatment of other diseases, such as cardiac arrhythmias and neurodegenerative disorders. Finally, there is interest in further elucidating the mechanism of action of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate involves a multi-step process that includes the reaction of 5-chloropyridin-2-amine with furan-2-carboxylic acid, followed by the introduction of a methyl ester group using dimethyl sulfate. The final step involves the reduction of the nitro group to an amine using palladium on charcoal and hydrogen gas.
Applications De Recherche Scientifique
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of diabetes, where Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to stimulate insulin secretion from pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been investigated for its potential use in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models.
Propriétés
IUPAC Name |
methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-8(4-5-18-11)6-14-10-3-2-9(13)7-15-10/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWJKLLQBWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CNC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)


![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)